N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS4/c1-3-23-11-5-4-6-12-13(11)21-17(25-12)22-16-19-9-7-8-10-15(14(9)26-16)27-18(20-10)24-2/h4-8H,3H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYMSKDLXGDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves multiple steps. One common method includes the reaction of 1,3-thiazol-2-amine with 6-ethoxy-1,3-benzothiazole-2-amine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol, under reflux . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of essential biomolecules in microorganisms, leading to cell death . In anticancer research, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating vs. In contrast, the nitro group in N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine () is strongly electron-withdrawing, which could increase reactivity in electrophilic substitution reactions .
- Halogen vs.
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a compound within the benzothiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings. Its molecular formula is , and it exhibits properties typical of benzothiazole derivatives. This structural complexity contributes to its potential biological activities.
Enzyme Inhibition:
Benzothiazole derivatives are often investigated for their ability to inhibit specific enzymes. The mechanism typically involves binding to the active sites of enzymes, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Antitumor Activity:
Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .
Anticancer Studies
A recent study evaluated several benzothiazole derivatives for their antitumor activity against various cancer cell lines. Among these compounds, those with structural similarities to our target compound demonstrated potent growth inhibition in breast and lung cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways .
Enzyme Interaction Studies
Research has also focused on the interaction of benzothiazole compounds with glutathione S-transferase (GST) enzymes. These studies revealed that certain derivatives could inhibit GST activity effectively, suggesting potential applications in cancer therapy where GST plays a role in drug resistance .
Case Studies
Case Study 1: Antitumor Efficacy
In a study involving the synthesis of novel thiazole-benzothiazole hybrids, one compound demonstrated a remarkable ability to inhibit cell proliferation in A549 lung adenocarcinoma cells. Flow cytometry analysis indicated that this compound induced significant apoptotic cell death compared to control groups .
Case Study 2: Enzyme Inhibition
Another investigation focused on the effects of benzothiazole derivatives on digestive enzymes in pest species. The results indicated that these compounds could reduce the activity of digestive enzymes in pests like Bradyseia odoriphaga, which may be leveraged for agricultural pest control strategies .
Comparative Analysis
| Compound | Activity Type | Target | Mechanism |
|---|---|---|---|
| This compound | Antitumor | A549 cells | Induction of apoptosis |
| Benzothiazole Derivative A | Enzyme Inhibition | GST | Competitive inhibition |
| Benzothiazole Derivative B | Pest Control | Digestive enzymes | Inhibition of enzyme activity |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing polycyclic thiazole derivatives like this compound?
- Methodology : Synthesis typically involves multi-step condensation reactions. For example, thiazole cores are formed via cyclization of thiourea intermediates with α-haloketones or via Hantzsch thiazole synthesis. Substituents like ethoxy or methylsulfanyl groups are introduced through nucleophilic substitution or Suzuki coupling. A refluxed ethanol/acetic acid system (as in ) is often used for Schiff base formation between amines and aldehydes. For amide linkages (e.g., benzothiazol-2-yl groups), coupling agents like benzoyl chloride in pyridine () are employed.
- Key Reference : (reflux conditions), (amide coupling).
Q. How is the compound characterized structurally?
- Methodology : A combination of spectroscopic and analytical techniques is critical:
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1620 cm⁻¹, N-H at ~3140 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methylsulfanyl at δ 2.5 ppm) .
- Mass Spectrometry : FABMS or ESI-MS confirms molecular weight (e.g., m/z 466 for a related compound in ).
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR | 1621 cm⁻¹ (C=N), 3140 cm⁻¹ (N-H) | |
| ¹H NMR | δ 4.21 (m, NH), 6.46–8.2 (aryl) | |
| FABMS | m/z 466 (M⁺) |
Q. What structural insights are provided by X-ray crystallography?
- Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and supramolecular interactions. For example, intermolecular hydrogen bonds (N–H⋯N) form centrosymmetric dimers, and π-π stacking stabilizes the lattice (). Non-classical interactions like C–H⋯F/O further guide packing .
- Reference : (hydrogen bonding and packing analysis).
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Methodology : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. Institutions like ICReDD () integrate reaction path searches with experimental data to streamline conditions (e.g., solvent selection, catalyst use). Machine learning algorithms prioritize substituent combinations for desired electronic effects (e.g., tuning benzothiazole’s electron-withdrawing capacity).
- Reference : (ICReDD’s computational-experimental feedback loop).
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodology : Cross-validate using complementary techniques:
- Discrepancy in NH signals : Compare IR (N-H stretch) with ¹H NMR (exchange broadening) .
- Ambiguous aromatic signals : Use 2D NMR (COSY, HSQC) or X-ray to confirm assignments .
- Mass spec vs. elemental analysis : Reconcile m/z with combustion analysis (e.g., %C, %N in ).
Q. What strategies are used to study biological target interactions?
- Methodology :
- In vitro assays : Screen for enzyme inhibition (e.g., PFOR enzyme in ) or cytotoxicity (e.g., MTT assays in ).
- Molecular docking : Model ligand-receptor binding using software like AutoDock. For example, thiazole derivatives often target DNA topoisomerases or kinases .
- SAR studies : Modify substituents (e.g., ethoxy vs. methylsulfanyl) to correlate structure with activity .
Notes
- Methodological Focus : Emphasized experimental design (e.g., reflux conditions, computational modeling) over definitions.
- Contradiction Handling : Addressed via multi-technique validation (e.g., NMR + X-ray).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
